molecular formula C17H10BrNS B14533922 6-Bromo-4-phenylthieno[2,3-B]quinoline CAS No. 62452-42-0

6-Bromo-4-phenylthieno[2,3-B]quinoline

Cat. No.: B14533922
CAS No.: 62452-42-0
M. Wt: 340.2 g/mol
InChI Key: CVXAMRPXOCMRHC-UHFFFAOYSA-N
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Description

6-Bromo-4-phenylthieno[2,3-B]quinoline is a heterocyclic compound that features a quinoline core fused with a thieno ring and substituted with a bromine atom at the 6th position and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-phenylthieno[2,3-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with 2-bromothiophene-3-carboxaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-phenylthieno[2,3-B]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts with boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-4-phenylthieno[2,3-B]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-phenylthieno[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

62452-42-0

Molecular Formula

C17H10BrNS

Molecular Weight

340.2 g/mol

IUPAC Name

6-bromo-4-phenylthieno[2,3-b]quinoline

InChI

InChI=1S/C17H10BrNS/c18-12-6-7-15-14(10-12)16(11-4-2-1-3-5-11)13-8-9-20-17(13)19-15/h1-10H

InChI Key

CVXAMRPXOCMRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CSC3=NC4=C2C=C(C=C4)Br

Origin of Product

United States

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